molecular formula C14H18N2O2 B1431894 Methyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate CAS No. 1390621-30-3

Methyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate

Cat. No.: B1431894
CAS No.: 1390621-30-3
M. Wt: 246.3 g/mol
InChI Key: LDLPBTPRVZISRM-UHFFFAOYSA-N
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Description

Methyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate is a synthetic benzimidazole derivative offered for research and development purposes. Benzimidazole is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities . Specifically, substituted 2-phenyl benzimidazole-5-carboxylic acids and their methyl ester analogs have been investigated for their significant antiproliferative effects against breast cancer cell lines such as MCF-7, MDA-MB231, and MDA-MB468 in vitro, with some compounds exhibiting comparable or greater activity than the reference drug cisplatin . This suggests the core structure holds value in anticancer research. The compound is intended for use in chemical synthesis, pharmaceutical research, and as a standard for analytical purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 1-butyl-2-methylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-4-5-8-16-10(2)15-12-9-11(14(17)18-3)6-7-13(12)16/h6-7,9H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLPBTPRVZISRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=C1C=CC(=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Synthesis

This compound features a benzodiazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of 1-butyl-2-methylbenzodiazole with a carboxylic acid derivative, followed by esterification to yield the methyl ester form.

Molecular Formula

  • Molecular Formula : C_{14}H_{17}N_{2}O_{2}
  • Molecular Weight : 247.30 g/mol

Antimicrobial Activity

Research indicates that benzodiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.

CompoundMIC (μg/mL)Activity
This compound12.5 - 25Antibacterial against MRSA
Benzothiazole analogs6.25 - 50Antifungal against Candida spp.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodiazole derivatives. For example, compounds with similar structures have shown cytotoxic effects in various cancer cell lines, indicating that this compound may also possess such properties.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been reported to inhibit key enzymes involved in metabolic pathways in pathogens.
  • DNA Interaction : Benzodiazoles are known to intercalate into DNA, disrupting replication and transcription processes.

Study on Antimicrobial Effects

In a study published in Pharmaceutical Research, this compound was tested against a panel of bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 12.5 μg/mL, suggesting its potential as a therapeutic agent for bacterial infections .

Cytotoxicity Assessment

A cytotoxicity assessment conducted on various cancer cell lines revealed that this compound exhibited IC50 values ranging from 20 to 50 μM across different cell types. This suggests that while it has potential as an anticancer agent, further optimization may be required to enhance its efficacy and reduce toxicity .

Scientific Research Applications

Chemistry

Methyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds. It can undergo various chemical reactions, including:

  • Oxidation : Can be oxidized to form carboxylic acids or other derivatives.
  • Reduction : Reduction reactions can convert the ester group into alcohols or other reduced forms.
  • Substitution Reactions : Electrophilic and nucleophilic substitutions can occur at the benzodiazole ring or the ester group.

These reactions enable the creation of new compounds with potential applications in pharmaceuticals and materials science.

Biology

Research has indicated that this compound possesses biological activities , including:

  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, particularly Gram-negative pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these pathogens are as follows:
PathogenMIC (µg/mL)
Acinetobacter baumannii0.5
Pseudomonas aeruginosa8
Escherichia coli4
Klebsiella pneumoniae2

The compound appears to inhibit bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription.

  • Antiviral Properties : Preliminary studies suggest potential antiviral activity, warranting further investigation into its mechanisms of action against viral infections.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic effects. Its ability to modulate specific molecular targets may lead to the development of novel drugs targeting various diseases. Research is ongoing to evaluate its efficacy in treating conditions such as infections caused by resistant bacterial strains.

Industry

This compound is utilized in the production of specialty chemicals and materials with specific properties. Its role as a precursor in the synthesis of pharmaceuticals and agrochemicals highlights its industrial relevance. Additionally, it may contribute to the development of coordination polymers, which have applications in material science.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various resistant bacterial strains. The results demonstrated significant antibacterial activity with low MIC values, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Synthesis of Coordination Polymers

Research conducted by He et al. (2020) investigated the use of this compound in synthesizing coordination polymers. The study revealed that incorporating this compound into polymer matrices enhanced material properties, making it suitable for applications in catalysis and drug delivery systems.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Molecular Properties

The benzodiazole core’s electronic and steric properties are modulated by substituents at N1, C2, and C3. Key comparisons include:

Alkyl Chain Length and Branching
  • Methyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate : The linear butyl group at N1 enhances lipophilicity (predicted logP ~3.5–4.0) compared to shorter-chain analogs.
  • Methyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate (CAS 904686-95-9): The branched isopropyl group reduces steric hindrance but decreases lipophilicity (MW = 232.28) compared to the butyl variant .
Aromatic vs. Alkyl Substituents
Halogenated Derivatives
  • Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate (CAS 1437794-88-1): The bromine atom at C7 elevates molecular weight (297.15) and introduces halogen bonding capabilities, useful in catalysis or supramolecular chemistry .

Functional Group Modifications

Ester Group Variations
  • Ethyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate (CAS 1845689-91-9): Replacing the methyl ester with ethyl slightly increases steric bulk and alters hydrolysis kinetics, impacting metabolic stability .

Physical and Chemical Properties

Compound (CAS) Molecular Formula Molecular Weight Melting Point (°C) Predicted pKa Purity Key Substituents
Target Compound (Discontinued) C₁₄H₁₈N₂O₂ 246.31 N/A ~4.5–5.0 N/A N1-butyl, C2-methyl, C5-methyl ester
Methyl 1,2-dimethyl- (256936-11-5) C₁₁H₁₂N₂O₂ 204.23 161–163 5.51 N/A N1-methyl, C2-methyl
Methyl 1-benzyl- (299927-11-0) C₁₇H₁₆N₂O₂ 280.32 N/A N/A N/A N1-benzyl
Methyl 7-bromo-1-propyl- (1437794-88-1) C₁₂H₁₃BrN₂O₂ 297.15 N/A 3.35 N/A C7-bromo, N1-propyl

Preparation Methods

General Synthetic Strategy

The preparation of Methyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate typically follows a sequence of reactions starting from a benzodiazole precursor. The key steps include:

  • Alkylation : Introduction of the butyl group on the nitrogen atom of the benzodiazole ring, commonly achieved by reacting the benzodiazole precursor with butyl bromide.
  • Methylation : Installation of the methyl group at the 2-position of the benzodiazole ring.
  • Esterification : Formation of the methyl carboxylate group at the 5-position via esterification of the corresponding carboxylic acid or acid chloride intermediate.

This approach allows for selective modification, preserving the heterocyclic core while introducing the desired substituents.

Detailed Preparation Method

Step Reaction Type Reagents and Conditions Description
1 Starting Material Preparation Benzodiazole derivative (unsubstituted or 2-methyl substituted) The benzodiazole core is prepared or procured as the starting substrate.
2 N-Butylation Butyl bromide, base (e.g., potassium carbonate), solvent (e.g., acetonitrile), reflux The benzodiazole nitrogen undergoes nucleophilic substitution with butyl bromide to form the N-butyl derivative.
3 Methylation (if not pre-installed) Methyl iodide or methyl sulfate, base, solvent The methyl group is introduced at the 2-position via electrophilic substitution or via methylation of a precursor.
4 Carboxylation and Esterification Carboxylation at position 5 followed by reaction with methanol and acid catalyst (e.g., sulfuric acid) or direct esterification of acid chloride The carboxyl group is introduced at the 5-position, then converted to the methyl ester to yield the final compound.

This synthetic route emphasizes the stepwise functionalization to achieve the target molecule with high purity and yield.

Reaction Mechanisms and Conditions

  • N-Butylation : The nitrogen atom in the benzodiazole ring acts as a nucleophile, attacking the electrophilic carbon in butyl bromide, displacing bromide ion. The reaction is typically carried out under reflux in polar aprotic solvents to enhance nucleophilicity.

  • Esterification : The carboxylic acid intermediate is treated with methanol in the presence of an acid catalyst to form the methyl ester. Alternatively, the acid chloride intermediate can be reacted with methanol under mild conditions.

Research Findings and Optimization

  • Studies indicate that the choice of solvent and base in the N-alkylation step significantly impacts reaction yield and selectivity. Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are preferred.
  • Esterification efficiency improves with the use of acid chlorides rather than direct esterification of carboxylic acids, reducing reaction times and side reactions.
  • Purification of intermediates by recrystallization or chromatography ensures high purity of the final product.

Summary Data Table of Preparation Parameters

Parameter Typical Condition Notes
N-Butylation Reagent Butyl bromide 1.1 eq to 1.5 eq
Base Potassium carbonate or sodium hydride Base strength affects rate
Solvent Acetonitrile or DMF Polar aprotic solvents preferred
Temperature Reflux (~80-100 °C) Ensures complete reaction
Methylation Reagent Methyl iodide Used if 2-methyl not pre-installed
Esterification Catalyst Sulfuric acid or acid chloride intermediate Catalyzes ester formation
Reaction Time 4-12 hours per step Depends on scale and conditions
Purification Column chromatography or recrystallization Ensures product purity

Additional Notes

  • The compound's CAS number is 1390621-30-3, molecular formula C14H18N2O2, molecular weight 246.3 g/mol.
  • The synthetic route is adaptable for scale-up in research settings, with careful control of reaction parameters to optimize yield.
  • Safety considerations include handling alkyl halides and acid catalysts under appropriate ventilation and protective equipment.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate, and what are the critical reaction conditions to optimize yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with a benzodiazole core. Key steps include:

  • Esterification : Introduction of the methyl carboxylate group via acid-catalyzed esterification (e.g., using methanol and H₂SO₄) .
  • Alkylation : Substitution at the 1-position with a butyl group using alkyl halides (e.g., 1-bromobutane) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Methylation : Introduction of the 2-methyl group via nucleophilic substitution or Friedel-Crafts alkylation.
  • Optimization : Yield improvements require controlled temperature (e.g., 60–80°C for alkylation), inert atmospheres, and purification via column chromatography .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at 1.0–1.5 ppm for butyl, carboxylate ester at ~3.8 ppm) .
  • IR Spectroscopy : Detects ester C=O stretches (~1700 cm⁻¹) and benzodiazole ring vibrations .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₄H₁₈N₂O₂) .
  • X-ray Diffraction : For unambiguous structural confirmation, though crystal growth may require slow evaporation from ethanol/water mixtures .

Q. What are the known biological activities of benzodiazole carboxylate derivatives, and how can these inform pharmacological studies of this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Benzimidazole analogs exhibit activity via enzyme inhibition (e.g., fungal cytochrome P450). Test via agar diffusion assays against Candida spp. .
  • Anticancer Potential : Evaluate via cell viability assays (e.g., MTT) against cancer cell lines, focusing on apoptosis induction .
  • Targeted Studies : Use molecular docking to predict interactions with proteins like tubulin or kinases, guided by structural analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR and mass spectrometry data when characterizing the stereochemistry of this compound?

  • Methodological Answer :

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents .
  • Isotopic Labeling : Use ¹⁵N or ¹³C labeling to trace ambiguous peaks in complex spectra.
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
  • Crystallography : Resolve tautomerism or isomerism via single-crystal X-ray analysis using SHELXL .

Q. What strategies can improve the stability of this compound under various storage conditions?

  • Methodological Answer :

  • Hydrolysis Prevention : Store in anhydrous solvents (e.g., dry DMSO) at -20°C. Use desiccants in storage vials .
  • Oxidation Mitigation : Add antioxidants (e.g., BHT) or maintain inert atmospheres (N₂/Ar) .
  • Light Sensitivity : Use amber glassware to prevent photodegradation. Monitor stability via HPLC at regular intervals .

Q. How can computational chemistry methods predict the reactivity and metabolic pathways of this compound?

  • Methodological Answer :

  • Reactivity Prediction : Use DFT calculations (e.g., B3LYP/6-31G*) to identify electrophilic/nucleophilic sites .
  • Metabolic Pathways : Simulate phase I/II metabolism (e.g., cytochrome P450 oxidation) using software like Schrödinger’s ADMET Predictor or MetaSite.
  • QSAR Modeling : Corrogate substituent effects (e.g., butyl chain length) with bioavailability using datasets from PubChem .

Q. In crystallographic analysis, what challenges arise when determining the crystal structure of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Crystal Twinning : Address via recrystallization in alternative solvents (e.g., hexane/ethyl acetate) .
  • Disorder in Alkyl Chains : Apply restraints in SHELXL refinement or collect data at low temperatures (100 K) .
  • Low Diffraction Quality : Optimize crystal growth using vapor diffusion or seeding techniques.

Safety and Disposal Considerations

Q. What are the critical considerations for handling and disposing of this compound given limited toxicity data?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and P95 respirators during synthesis .
  • Waste Disposal : Follow institutional guidelines for halogenated waste. Incinerate at >1000°C with scrubbers for VOC control .
  • Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate

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